molecular formula C17H19N3O2 B2480060 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide CAS No. 2177060-58-9

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide

Cat. No.: B2480060
CAS No.: 2177060-58-9
M. Wt: 297.358
InChI Key: MSYAHSJGSTVEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide is a synthetic benzamide derivative characterized by a pyrimidine core substituted with a cyclopropyl group at the 6-position and a 2-ethoxybenzamide moiety attached via a methylene bridge. The cyclopropylpyrimidine group may enhance metabolic stability and binding affinity compared to simpler heterocyclic systems.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-22-16-6-4-3-5-14(16)17(21)18-10-13-9-15(12-7-8-12)20-11-19-13/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYAHSJGSTVEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide typically involves the following steps:

    Formation of the Cyclopropylpyrimidine Moiety: The cyclopropylpyrimidine core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as pyrimidine derivatives and cyclopropyl-containing reagents.

    Attachment of the Methylene Bridge: The methylene bridge is introduced by reacting the cyclopropylpyrimidine intermediate with a suitable methylene donor under controlled conditions.

    Formation of the Benzamide Structure: The final step involves the reaction of the intermediate with 2-ethoxybenzoic acid or its derivatives to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound can be compared to structurally analogous benzamide derivatives based on heterocyclic cores, substituents, and reported biological activities. Key comparisons include:

Pyrimidine-Based Benzamides

  • N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]-4-ethoxybenzamide (): This compound shares a pyrimidine core but differs in substitution patterns. The 4-ethoxybenzamide moiety (vs. 2-ethoxy in the target) may alter solubility and target engagement due to positional isomerism .

Benzimidazole Derivatives ()

  • B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide): These compounds replace the pyrimidine core with a benzimidazole ring. The benzimidazole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets like kinases or DNA.

HAT-Inhibitory Benzamides ()

  • CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) and CTB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide): These derivatives exhibit modulation of p300 HAT activity. The pentadecyl chain in CTPB enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Table 1: Key Properties of Selected Benzamide Derivatives

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Activity
Target Compound Pyrimidine 6-cyclopropyl, 2-ethoxybenzamide Not reported N/A Insufficient data
E-4c () Isobenzofuro-oxazole 6-butyl, 2-ethoxybenzamide 165–167 72 Anticandidal activity
CTPB () Benzamide 6-pentadecyl, 4-chloro-CF3 Not reported N/A p300 HAT activation
B1 () Benzimidazole 4-methoxyaniline Not reported N/A Kinase inhibition potential

Synthesis Notes:

  • The target compound’s synthesis likely involves coupling a 6-cyclopropylpyrimidine-4-carbaldehyde with 2-ethoxybenzamide via reductive amination, analogous to methods in for isobenzofuro-oxazole derivatives .
  • In contrast, CTPB and CTB () were synthesized via Ullmann coupling or nucleophilic substitution, emphasizing the role of halogenated aryl groups in their design .

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide, also known as Ceralasertib (DB14917), is a small molecule currently under investigation for its potential therapeutic applications, particularly in oncology and DNA damage response modulation. This compound is notable for its ability to inhibit certain kinases involved in DNA repair and cell cycle regulation, making it a candidate for cancer treatment, especially in tumors with compromised DNA repair mechanisms.

Ceralasertib functions primarily as an inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related protein) kinase. ATR plays a crucial role in the cellular response to DNA damage, particularly during replication stress. By inhibiting ATR, Ceralasertib promotes the accumulation of DNA damage in cancer cells, leading to increased apoptosis and reduced tumor growth. The compound has been shown to phosphorylate various substrates involved in cell cycle regulation and DNA repair processes, including:

  • BRCA1
  • CHEK1
  • MCM2
  • RAD17
  • RBBP8
  • RPA2
  • p53/TP53

These interactions collectively inhibit DNA replication and mitosis while promoting DNA repair and apoptosis .

In Vitro Studies

In vitro studies have demonstrated that Ceralasertib exhibits potent cytotoxic effects on various cancer cell lines. The compound's efficacy was evaluated using several assays, including:

  • Cell Viability Assays : Ceralasertib showed IC50 values in the low micromolar range against multiple cancer types, indicating strong antiproliferative activity.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with Ceralasertib leads to increased rates of apoptosis in cancer cells, correlating with the accumulation of DNA damage markers such as γH2AX.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of Ceralasertib. Key findings include:

  • Tumor Growth Inhibition : In xenograft models, administration of Ceralasertib resulted in significant tumor growth inhibition compared to control groups.
  • Combination Therapy : Preliminary studies suggest enhanced efficacy when Ceralasertib is combined with other chemotherapeutic agents like Olaparib, particularly in BRCA-deficient tumors .

Case Studies

Recent clinical trials have focused on the use of Ceralasertib for treating various malignancies:

  • Phase II Trials : Ongoing trials (NCT03682289) are evaluating the efficacy of Ceralasertib alone and in combination with Olaparib for patients with solid tumors harboring specific genetic mutations related to DNA repair deficiencies.
  • Patient Outcomes : Early results indicate promising responses in patients with advanced cancer types that exhibit high levels of genomic instability.

Data Table: Summary of Biological Activity

Activity TypeDescriptionReference
IC50 ValuesLow micromolar range against various cancers
Apoptosis InductionIncreased γH2AX levels post-treatment
Tumor Growth InhibitionSignificant reduction in xenograft models
Combination EfficacyEnhanced effects with Olaparib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.